An In-depth Technical Guide to the Synthesis of Allyl Pentaerythritol: Mechanism and Kinetics
An In-depth Technical Guide to the Synthesis of Allyl Pentaerythritol: Mechanism and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of allyl pentaerythritol (B129877), a versatile crosslinking agent and chemical intermediate. The document details the underlying synthesis mechanism, explores the kinetic aspects of the reaction, presents detailed experimental protocols, and tabulates quantitative data for easy reference and comparison.
Synthesis Mechanism: A Phase-Transfer Catalyzed Williamson Ether Synthesis
The primary industrial method for synthesizing allyl pentaerythritol is based on the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The overall process involves the reaction of pentaerythritol with an allyl halide, typically allyl chloride, in the presence of a strong base such as sodium hydroxide (B78521).[3]
The synthesis can be broken down into the following key steps:
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Deprotonation: The hydroxyl groups of pentaerythritol are deprotonated by the base (e.g., sodium hydroxide) to form highly nucleophilic alkoxide intermediates.[3]
-
Nucleophilic Attack: The resulting alkoxide ions then act as nucleophiles, attacking the electrophilic carbon atom of the allyl chloride in a concerted SN2 reaction.[3] This attack occurs from the backside of the carbon-chlorine bond.[1][4]
-
Displacement and Ether Formation: The nucleophilic attack leads to the displacement of the chloride leaving group and the formation of an ether linkage.[3]
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Sequential Allylation: This process can occur sequentially on the four hydroxyl groups of pentaerythritol, leading to a mixture of mono-, di-, tri-, and tetra-allyl pentaerythritol ethers.[3] The distribution of these products is highly dependent on the stoichiometry of the reactants.[3]
To overcome the challenge of reacting a water-soluble alkoxide with an organic-soluble allyl halide, the synthesis is often conducted under phase-transfer catalysis (PTC) conditions. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or polyethylene (B3416737) glycol (PEG), is employed.[5] The catalyst facilitates the transfer of the alkoxide anion from the aqueous phase to the organic phase, where it can react with the allyl halide.[5]
Reaction Kinetics
While specific kinetic studies detailing the rate constants and activation energy for the allylation of pentaerythritol are not extensively available in public literature, the kinetics of the reaction can be inferred from its SN2 mechanism.
The Williamson ether synthesis is a classic example of a second-order reaction, where the rate is dependent on the concentration of both the alkoxide and the alkyl halide.[4] The rate law can be generally expressed as:
Rate = k[R-O⁻][R'-X]
Where:
-
[R-O⁻] is the concentration of the pentaerythritol alkoxide.
-
[R'-X] is the concentration of the allyl halide.
-
k is the second-order rate constant.
Several factors influence the kinetics of the reaction:
-
Temperature: Increasing the reaction temperature generally increases the reaction rate. Typical reaction temperatures range from 60°C to 120°C.[5]
-
Reactant Concentration: Higher concentrations of the alkoxide and allyl chloride will lead to a faster reaction rate.
-
Base Strength and Concentration: The concentration and strength of the base (e.g., NaOH) are crucial for the initial deprotonation of pentaerythritol, thus affecting the concentration of the active nucleophile.
-
Phase-Transfer Catalyst: The efficiency of the phase-transfer catalyst in transporting the alkoxide to the organic phase significantly impacts the overall reaction rate.
-
Solvent: While the reaction is often carried out in a two-phase system, the use of aprotic polar solvents can accelerate SN2 reactions.[6]
Quantitative Data Presentation
The distribution of the resulting allyl pentaerythritol ethers is highly dependent on the molar ratio of the reactants. The following tables summarize key quantitative data reported in the literature.
Table 1: Effect of Molar Ratio on Product Distribution
| Pentaerythritol:Allyl Chloride Molar Ratio | Monoallyl Ether (%) | Diallyl Ether (%) | Triallyl Ether (%) | Tetraallyl Ether (%) | Reference |
| 1:3 | 0 | 11.5 | 81 | 7.5 | [3] |
Table 2: Reported Reaction Conditions and Yields
| Reactants & Catalysts | Molar Ratio (Allyl Chloride:Pentaerythritol) | Temperature (°C) | Time (h) | Yield (%) | Notes | Reference |
| Pentaerythritol, Allyl Chloride, NaOH, PEG800 | 3.0-5.5 : 1.0 | 60-80 | 8-10 | 88 (based on allyl chloride) | Phase-transfer catalysis. | [5] |
| Pentaerythritol, 3-chloropropene, NaOH | 7 moles total 3-chloropropene to 2 moles pentaerythritol | 90-100 | 8.5 | 92 (based on pentaerythritol) | Stepwise addition of reactants. | [7] |
| Pentaerythritol, Allyl Halide, NaOH, PEP type polyether | Not specified | 90 | Not specified | 99.6 (based on pentaerythritol) | High selectivity for triallyl ether (>90%). | [8] |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of allyl pentaerythritol, compiled from various sources.[5][8] This protocol is intended for laboratory-scale synthesis and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Equipment:
-
Pentaerythritol
-
Allyl chloride
-
Sodium hydroxide (solid or 30-50% aqueous solution)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide or PEG-800)
-
Distilled water
-
Hydrochloric acid (20% solution for neutralization)
-
Diatomaceous earth (for filtration)
-
Reaction kettle/Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a suitable reaction vessel, charge pentaerythritol, a 30-50% aqueous solution of sodium hydroxide, the phase-transfer catalyst (e.g., 2-5 mol% relative to pentaerythritol), and distilled water. The molar ratio of allyl chloride to pentaerythritol should be in the range of 3.0-5.5 to 1.0, and the molar ratio of sodium hydroxide to pentaerythritol should be similar.[5]
-
Heating and Allyl Chloride Addition: Begin vigorous stirring and heat the mixture to the reaction temperature of 60-120°C.[5] Once the desired temperature is reached, slowly add the allyl chloride dropwise over a period of 1.5-2 hours.
-
Etherification: After the addition of allyl chloride is complete, maintain the reaction mixture at the set temperature with continuous stirring for 8-10 hours to ensure the completion of the etherification reaction.[5]
-
Work-up and Neutralization:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitate (sodium chloride) is present, it can be removed by centrifugation or filtration.
-
Transfer the mixture to a separatory funnel. Add an equal volume of water and separate the lower aqueous phase.
-
Neutralize the upper organic phase by washing with a 20% hydrochloric acid solution until the pH reaches 7.[5]
-
Wash the organic layer again with an equal volume of water, and separate the aqueous layer.
-
-
Purification:
-
Atmospheric Distillation: Transfer the organic phase to a distillation apparatus and perform distillation at atmospheric pressure to remove low-boiling point impurities, such as residual allyl chloride and allyl alcohol, at a temperature of 100-130°C.[8]
-
Vacuum Distillation: The crude product is then purified by vacuum distillation. Collect the allyl pentaerythritol fraction at a temperature of 130-160°C under a reduced pressure of approximately 20 mbar.[8][9] The final product is a mixture of allyl pentaerythritol ethers, with the triallyl ether typically being the major component.
-
This comprehensive guide provides a solid foundation for understanding and implementing the synthesis of allyl pentaerythritol. Researchers and professionals can leverage this information for process development, optimization, and further investigation into the applications of this important chemical compound.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Buy Allyl pentaerythritol | 91648-24-7 [smolecule.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN1944502A - Synthetic method for crosslinking agent-pentaerythritol allyl ether for high molecular polymerization - Google Patents [patents.google.com]
- 6. jk-sci.com [jk-sci.com]
- 7. PENTAERYTHRITOL TRIALLYL ETHER synthesis - chemicalbook [chemicalbook.com]
- 8. CN111517925A - A kind of preparation method of pentaerythritol allyl ether - Google Patents [patents.google.com]
- 9. How To [chem.rochester.edu]
